![molecular formula C15H20ClNO B6613360 N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide CAS No. 1043455-57-7](/img/structure/B6613360.png)
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as N-CPC, is an organic compound with a wide range of applications in the scientific field. It is a versatile compound that has been used in chemical synthesis, as a research tool, and for medicinal purposes. In
Mechanism of Action
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide is thought to act as an inhibitor of enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, this compound has been shown to interact with other molecules, such as DNA, RNA, and lipids, and may have an effect on their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to interact with other molecules, such as DNA, RNA, and lipids. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a versatile compound that has a wide range of applications in the scientific field. It is an inexpensive and readily available compound, making it an ideal choice for lab experiments. However, it can be difficult to work with due to its low solubility in water and its tendency to form insoluble complexes with other molecules.
Future Directions
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide has a wide range of potential applications in the scientific field. It has been used in chemical synthesis, as a research tool, and for medicinal purposes. In the future, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and therapies. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of drugs, as well as to develop new drug formulations. Finally, it could be used to study the effects of drugs on biological systems, as well as to develop new drug targets.
Synthesis Methods
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized from a variety of starting materials, including 2-chlorobenzaldehyde, 2,3-dimethylcyclopropanecarboxylic acid, and tetramethylcyclopropane-1-carboxylic acid. These starting materials can be reacted together in a one-step condensation reaction to form this compound. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and the product can be isolated by extraction or crystallization.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been used as a research tool in a variety of scientific fields, including biochemistry, medicinal chemistry, and pharmacology. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In medicinal chemistry, it has been used to study the effects of drugs on biological systems. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-14(2)12(15(14,3)4)13(18)17-9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDLXKYNFHQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

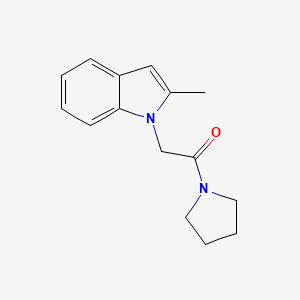
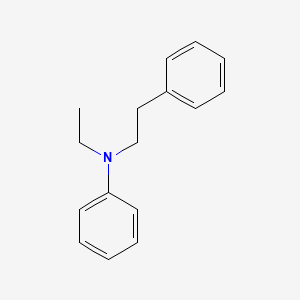
![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)

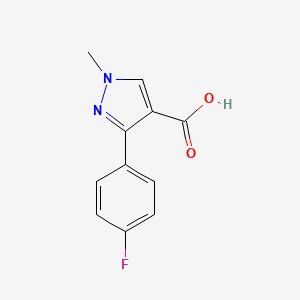
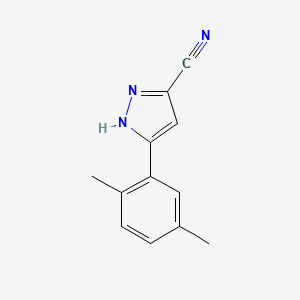
![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)
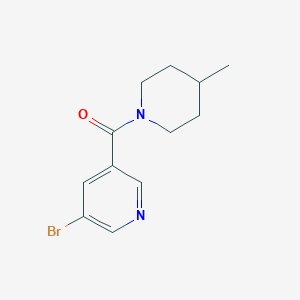
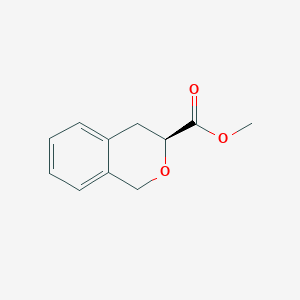

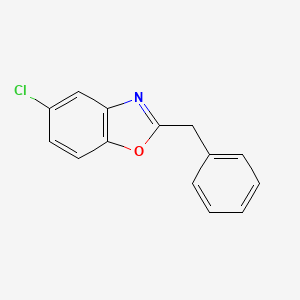
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)